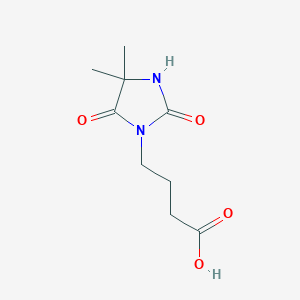
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid is a chemical compound with the CAS Number: 852934-04-4 . Its IUPAC name is 4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butanoic acid . The molecular weight of this compound is 214.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Chiral Auxiliary Applications
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid and its derivatives have been explored in the synthesis and application of chiral auxiliaries. For example, both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine and used as a chiral auxiliary in dipeptide synthesis, showing significant effectiveness in the preparation of enantiomerically pure compounds. These compounds demonstrate high selectivity and efficiency in synthetic organic chemistry, particularly in the synthesis of chiral molecules and dipeptides with excellent enantiomeric ratios, showcasing their potential in medicinal chemistry and drug development (Studer, Hintermann, & Seebach, 1995).
Development of New Triazafulvalene Systems
Another research avenue involves the synthesis of novel compounds like 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, which represent a new triazafulvalene system. These compounds were obtained through cycloaddition and subsequent chemical modifications, highlighting the versatility of 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid derivatives in creating new molecular systems with potential electronic and optical properties for materials science (Uršič, Svete, & Stanovnik, 2010).
Novel Dipeptide Mimetics
Research has also led to the synthesis of novel dipeptide mimetics incorporating the 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid motif. These mimetics, designed to resemble biologically active peptides, have been characterized and hold promise for therapeutic applications, providing a foundation for the development of new drugs and bioactive molecules (Todorov & Naydenova, 2010).
Photolabile Protecting Groups in Synthetic Ion Channels
The compound has been utilized as a photolabile protecting group for the optical gating of synthetic ion channels. By modifying the inner surface of channels with photolabile hydrophobic molecules derived from 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, researchers demonstrated UV-light-triggered permselective transport of ionic species, showcasing the potential for controlled release and sensing applications in nanotechnology and materials science (Ali et al., 2012).
Safety and Hazards
The compound has been classified as an irritant . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLQGFILKCTFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)
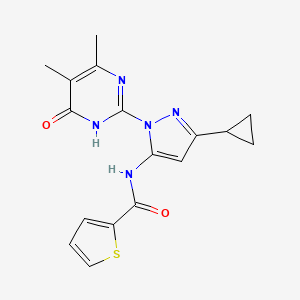
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(morpholino)methanone](/img/structure/B2674593.png)
![7-(4-fluorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2674595.png)
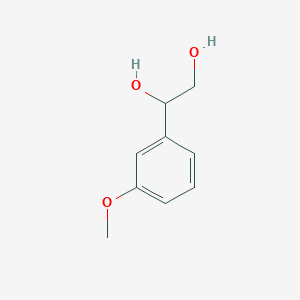
![2-[1-[2-(2-Methylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2674599.png)
![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)
![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)
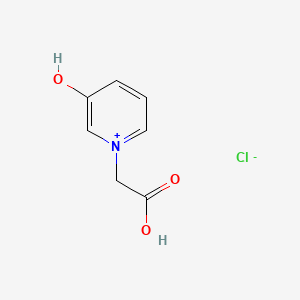

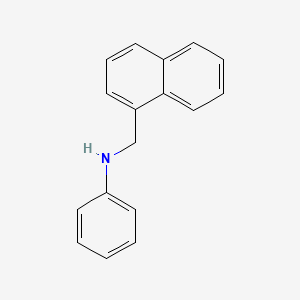
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)